molecular formula C10H7ClO2S B187165 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 34576-96-0

3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid

Cat. No. B187165
CAS RN: 34576-96-0
M. Wt: 226.68 g/mol
InChI Key: KWGVHWHFCFSQAZ-UHFFFAOYSA-N
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Description

“3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid” is a chemical compound with the empirical formula C10H7ClO2S . It has a molecular weight of 226.68 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is Cc1ccc2c (Cl)c (sc2c1)C (O)=O . The InChI code is 1S/C10H7ClO2S/c1-5-2-3-6-7 (4-5)14-9 (8 (6)11)10 (12)13/h2-4H,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

The compound is solid in form . Its melting point is between 271-275 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Derivatives and Reactions : 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid and its derivatives are involved in various chemical reactions, including bromination, nitration, and reactions with amines. These processes lead to the formation of a variety of substituted compounds with potential pharmacological properties (Chapman et al., 1971).

  • Photocyclization and Synthesis : The compound is used in photocyclization reactions to synthesize monomethyl isomers of benzo[b]naphth[2,1-d]thiophene. These reactions involve the transformation of styrylbenzo[b]thiophenes under specific conditions (Tominaga et al., 1982).

  • Decarboxylation Studies : Research has explored the decarboxylation of benzo[b]thiophene-2-carboxylic acid derivatives. This process is essential for understanding the stability and reactivity of the compound under various conditions (Jackson & Bowlus, 1980).

Potential Applications in Pharmacology and Material Science

  • Anti-Inflammatory Properties : Some derivatives of 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid have been investigated for their potential anti-inflammatory properties. These studies are significant for the development of new pharmaceutical agents (Radwan et al., 2009).

  • Synthesis of Novel Compounds : The compound has been used as a precursor for synthesizing a variety of novel arylidene derivatives with potential biological activities. This research contributes to the exploration of new therapeutic agents (Kathiravan et al., 2017).

  • Degradation Studies in Environmental Science : Studies on the photochemical degradation of related methylbenzo[b]thiophene derivatives have implications for understanding the environmental fate of these compounds, particularly in the context of oil spills and pollution (Andersson & Bobinger, 1996).

Safety And Hazards

The compound is classified as non-combustible . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGVHWHFCFSQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355679
Record name 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid

CAS RN

34576-96-0
Record name 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34576-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SAM Shedid, HM Hassan, FA Kora, RM El-Eisawy - Journal of Chemical and …, 2011
Number of citations: 10
S Zhang, X Zhong, H Yuan, Y Guo, D Song, F Qi… - Chemical …, 2020 - pubs.rsc.org
The dysregulation of apoptosis and DNA damage repair are two leading mechanisms of cisplatin resistance. Two anticancer PtIV prodrugs with the formulas [Pt(NH3)2Cl2(L1)2] (1, L1 = …
Number of citations: 50 pubs.rsc.org
H Abd El-Wahab, RA El-Eisawy - Pigment & Resin Technology, 2022 - emerald.com
Purpose This paper aims to prepare new modified alkyd resins and use it as an antimicrobial binder for surface coating applications. Design/methodology/approach Various modified …
Number of citations: 2 www.emerald.com
T Higa - 1971 - search.proquest.com
I wish to express my sincere appreciation to Professor Arnold J. Krubsack for his guidance and encouragement during the course of this work. I am also grateful to the Department of …
Number of citations: 3 search.proquest.com

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